Product packaging for Coumarin, 7-(3-chloropropoxy)-4-methyl-(Cat. No.:CAS No. 90818-65-8)

Coumarin, 7-(3-chloropropoxy)-4-methyl-

Cat. No.: B11865012
CAS No.: 90818-65-8
M. Wt: 252.69 g/mol
InChI Key: GGWDQCBLLZHCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Coumarin (B35378) Scaffold in Medicinal Chemistry

The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. This versatility stems from its relatively simple, rigid, and planar structure, which can be readily functionalized at various positions to modulate its physicochemical and biological properties. nih.govsathyabama.ac.in Modifications to the coumarin ring system have led to the discovery of compounds with anticoagulant, anticancer, anti-inflammatory, antimicrobial, and antiviral activities, among others. nih.govsathyabama.ac.in The substitution pattern on the benzopyran-2-one core dictates the specific biological activity, making the exploration of new derivatives a continuous and fruitful endeavor for researchers. researchgate.net

Significance of 7-(3-chloropropoxy)-4-methylcoumarin as a Synthetic Intermediate

7-(3-chloropropoxy)-4-methylcoumarin emerges as a key player in the synthesis of novel coumarin derivatives. Its importance lies in the presence of a reactive 3-chloropropoxy side chain at the 7-position of the coumarin core. This functional group provides a convenient handle for introducing a variety of other moieties, particularly nitrogen-containing heterocycles, through nucleophilic substitution reactions. The chloro group can be readily displaced by amines, azides, and other nucleophiles, allowing for the construction of more elaborate molecular architectures with potentially enhanced biological activities.

The synthesis of this intermediate typically begins with the well-established Pechmann condensation to form 7-hydroxy-4-methylcoumarin. sathyabama.ac.inslideshare.net This precursor is then subjected to etherification with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane, under basic conditions to yield the target compound, 7-(3-chloropropoxy)-4-methylcoumarin.

PropertyValue
Chemical FormulaC13H13ClO3
Molecular Weight252.69 g/mol
AppearanceSolid (predicted)
CAS Number91454-65-8

Scope of Academic Research on Substituted Coumarin Derivatives

Academic research on substituted coumarin derivatives is a vibrant and ever-expanding field. Scientists are continuously exploring new synthetic methodologies to access novel coumarin analogues and evaluating their potential as therapeutic agents. Key areas of investigation include:

Anticancer Activity: Many studies focus on the synthesis of coumarin derivatives with cytotoxic activity against various cancer cell lines. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for their anticancer effects.

Antimicrobial Agents: The emergence of drug-resistant pathogens has spurred the search for new antimicrobial compounds. Coumarin derivatives have shown promise as antibacterial and antifungal agents.

Enzyme Inhibition: Coumarins are known to inhibit a variety of enzymes, including monoamine oxidase, acetylcholinesterase, and various kinases, making them attractive candidates for the treatment of neurological disorders and other diseases.

Fluorescent Probes: The inherent fluorescence of many coumarin derivatives has led to their development as probes for detecting biologically important species and for imaging applications.

The versatility of the coumarin scaffold, coupled with the synthetic accessibility of intermediates like 7-(3-chloropropoxy)-4-methylcoumarin, ensures that this class of compounds will remain a focal point of medicinal chemistry research for the foreseeable future.

Detailed Research Findings

The utility of 7-(3-chloropropoxy)-4-methylcoumarin as a synthetic intermediate is best illustrated through its conversion into a variety of other functionalized coumarins. The reactive chloropropyl chain serves as an anchor point for the introduction of diverse chemical entities.

A common and powerful strategy involves the initial conversion of the chloro group to an azide (B81097). This is typically achieved by reacting 7-(3-chloropropoxy)-4-methylcoumarin with sodium azide in a suitable solvent. The resulting 7-(3-azidopropoxy)-4-methylcoumarin is a versatile intermediate in its own right, readily participating in "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazole-linked coumarin conjugates.

Furthermore, the chloro group can be directly displaced by various nucleophiles. For instance, reaction with primary or secondary amines leads to the formation of 7-(3-aminopropoxy)-4-methylcoumarin derivatives. These amino-functionalized coumarins can then be further modified, for example, by acylation or reaction with other electrophiles, to generate a library of compounds for biological screening.

The following table summarizes some of the key transformations of 7-(3-chloropropoxy)-4-methylcoumarin and the resulting product classes:

ReactantReaction TypeProduct ClassPotential Applications
Sodium Azide (NaN3)Nucleophilic Substitution7-(3-azidopropoxy)-4-methylcoumarinsIntermediates for "click chemistry" to synthesize triazole-containing compounds
Primary/Secondary Amines (R1R2NH)Nucleophilic Substitution7-(3-(dialkylamino)propoxy)-4-methylcoumarinsExploration of structure-activity relationships for various biological targets
Thiols (RSH)Nucleophilic Substitution7-(3-(alkylthio)propoxy)-4-methylcoumarinsSynthesis of sulfur-containing coumarin derivatives
Phenols (ArOH)Williamson Ether Synthesis7-(3-(aryloxy)propoxy)-4-methylcoumarinsGeneration of coumarin-aryl ether hybrids

These examples highlight the strategic importance of 7-(3-chloropropoxy)-4-methylcoumarin as a scaffold for the generation of diverse and potentially bioactive molecules. The straightforward nature of these transformations, coupled with the wide availability of nucleophiles, makes this intermediate an invaluable tool for medicinal chemists working in the field of coumarin research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13ClO3 B11865012 Coumarin, 7-(3-chloropropoxy)-4-methyl- CAS No. 90818-65-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90818-65-8

Molecular Formula

C13H13ClO3

Molecular Weight

252.69 g/mol

IUPAC Name

7-(3-chloropropoxy)-4-methylchromen-2-one

InChI

InChI=1S/C13H13ClO3/c1-9-7-13(15)17-12-8-10(3-4-11(9)12)16-6-2-5-14/h3-4,7-8H,2,5-6H2,1H3

InChI Key

GGWDQCBLLZHCBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCCCCl

Origin of Product

United States

Synthetic Methodologies for 7 3 Chloropropoxy 4 Methylcoumarin

Preparation of Key Precursor: 7-Hydroxy-4-methylcoumarin

The foundational step in synthesizing 7-(3-chloropropoxy)-4-methylcoumarin is the efficient production of 7-hydroxy-4-methylcoumarin. The Pechmann condensation reaction is a widely utilized and effective method for this purpose. jetir.org

Pechmann Condensation Approaches and Catalytic Systems

The Pechmann condensation involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. slideshare.netscribd.com In the synthesis of 7-hydroxy-4-methylcoumarin, resorcinol (a phenol) reacts with ethyl acetoacetate (a β-ketoester). slideshare.netsathyabama.ac.in The choice of catalyst is crucial for the reaction's efficiency and yield.

A variety of acid catalysts have been employed for this reaction. Concentrated sulfuric acid is a traditional and commonly used catalyst. jetir.orgslideshare.netyoutube.com The reaction mechanism is thought to involve the initial formation of a β-hydroxy ester, which then undergoes cyclization and dehydration to form the coumarin (B35378) ring. slideshare.net Polyphosphoric acid (PPA) is another effective catalyst that can significantly reduce the reaction time from hours to minutes compared to sulfuric acid. youtube.com

Solid acid catalysts have gained attention as more environmentally friendly and reusable alternatives. These include:

Amberlyst-15: A sulfonic acid resin that has demonstrated high yields (up to 95%) under solvent-free conditions. nih.govscispace.comscispace.com

Zeolites: Microporous aluminosilicate minerals that can act as solid acid catalysts. wordpress.com

Sulfated Zirconia: A superacid catalyst that has shown excellent activity, achieving a 94% yield of 7-hydroxy-4-methylcoumarin after 3 hours at 170°C. wordpress.com

Ionic Liquids: Such as 1,1′-butylenebispyridinium hydrogen sulfate, which can act as efficient and recyclable catalysts under solvent-free conditions. researchgate.net

Other Metal Chlorides and Triflates: Including ZnCl₂, TiCl₄, InCl₃, and GaI₃, have also been reported to produce high yields at ambient temperatures. wordpress.com

Microwave irradiation has also been explored to accelerate the reaction, often in conjunction with solid acid catalysts, leading to significantly reduced reaction times and improved yields. wordpress.comasianpubs.org For instance, using zirconium sulfate tetrahydrate as a catalyst under microwave irradiation resulted in a yield of 87.5% in just 12 minutes. asianpubs.org

Table 1: Comparison of Catalytic Systems in Pechmann Condensation for 7-Hydroxy-4-methylcoumarin Synthesis

Catalyst Reaction Conditions Yield (%) Reference
Concentrated Sulfuric Acid Ice bath, then room temperature for 18 hours 88 jetir.org
Polyphosphoric Acid 75-80°C for 20 minutes Not specified youtube.com
Amberlyst-15 110°C, solvent-free 95 scispace.comscispace.com
Sulfated Zirconia 170°C for 3 hours 94 wordpress.com
Zirconium Sulfate Tetrahydrate Microwave (500W) for 12 minutes 87.5 asianpubs.org
Oxalic Acid Reflux in Ethanol Not specified sathyabama.ac.in

Alternative Synthetic Routes and Reaction Optimization

While Pechmann condensation is the dominant method, other synthetic strategies exist for coumarin synthesis in general, such as the Perkin, Knoevenagel, and Reformatsky reactions. rsc.org However, for 7-hydroxy-4-methylcoumarin specifically, the Pechmann reaction remains the most direct and widely reported route.

Optimization of the Pechmann condensation is key to maximizing the yield and purity of 7-hydroxy-4-methylcoumarin. Key parameters that are often optimized include:

Temperature: The optimal temperature can vary significantly depending on the catalyst used. For instance, with Amberlyst-15, the optimal temperature was found to be 110°C, with higher temperatures leading to the formation of side products. scispace.com

Reaction Time: This is highly dependent on the catalyst and temperature. While traditional methods with sulfuric acid can take over 12-24 hours, microwave-assisted synthesis can reduce this to minutes. wordpress.com

Catalyst Loading: The amount of catalyst used can impact the reaction rate and yield.

Solvent: Many modern approaches favor solvent-free conditions, which are more environmentally friendly and can simplify work-up procedures. nih.govwordpress.com The use of polar solvents like nitrobenzene or non-polar solvents like toluene has been shown to slow down the reaction kinetics. wordpress.com

Synthesis of 7-(3-chloropropoxy)-4-methyl-2H-chromen-2-one from 7-Hydroxy-4-methylcoumarin

Once 7-hydroxy-4-methylcoumarin is obtained, the next step is the alkylation of the hydroxyl group at the 7-position to introduce the 3-chloropropoxy side chain.

Alkylation Reactions with Halogenated Propanes

The synthesis of 7-(3-chloropropoxy)-4-methyl-2H-chromen-2-one is typically achieved by reacting 7-hydroxy-4-methylcoumarin with a dihalogenated propane, most commonly 1-bromo-3-chloropropane. core.ac.uk This reaction is a Williamson ether synthesis, where the phenoxide ion of the coumarin displaces the more reactive bromide ion, leaving the chloro group intact on the propyl chain.

The reaction is generally carried out in the presence of a weak base, such as anhydrous potassium carbonate, which deprotonates the hydroxyl group of the coumarin to form the more nucleophilic phenoxide. core.ac.uk

Reaction Condition Parameters and Yield Optimization

To achieve a high yield of the desired product, several reaction parameters need to be carefully controlled:

Solvent: Acetonitrile is a commonly used solvent for this alkylation reaction. researchgate.net

Base: Anhydrous potassium carbonate is a standard choice of base.

Reaction Time and Temperature: The reaction is typically carried out at reflux for several hours (e.g., 12 hours) until completion, which can be monitored by thin-layer chromatography (TLC). core.ac.ukresearchgate.net

Optimizing these conditions is crucial to ensure the selective alkylation at the 7-hydroxyl group and to minimize any potential side reactions.

Table 2: Summary of Synthetic Steps and Reagents

Step Starting Material Reagents Product
1 Resorcinol, Ethyl Acetoacetate Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) 7-Hydroxy-4-methylcoumarin
2 7-Hydroxy-4-methylcoumarin 1-Bromo-3-chloropropane, K₂CO₃, Acetonitrile 7-(3-chloropropoxy)-4-methyl-2H-chromen-2-one

Derivatization Strategies and Novel Compound Synthesis Utilizing 7 3 Chloropropoxy 4 Methylcoumarin

Construction of Novel Hybrid Molecules via Coupling Reactions

The presence of a reactive chloropropyl group at the 7-position of the coumarin (B35378) ring makes 7-(3-chloropropoxy)-4-methylcoumarin an ideal precursor for synthesizing a variety of hybrid molecules through different coupling strategies. These reactions facilitate the linkage of the coumarin core to other heterocyclic systems, leading to the creation of novel chemical entities.

Synthesis of Thiazolidinone-Coumarin Hybrids

The synthesis of thiazolidinone-coumarin hybrids from 7-(3-chloropropoxy)-4-methylcoumarin is not extensively detailed in the reviewed scientific literature. Typically, the synthesis of such hybrids involves the reaction of a coumarin derivative bearing a hydrazide or an amine functionality with a thiazolidinone precursor. For instance, new thiazolidinone-coumarin derivatives have been synthesized starting from 7-hydroxy-4-methylcoumarin, which is first converted to a carbohydrazide, followed by reaction with aromatic aldehydes and subsequent cyclization with thioglycolic acid to form the thiazolidinone ring. nih.gov Another approach begins with 7-amino-4-methylcoumarin (B1665955) to produce thiourea (B124793) derivatives that are then cyclized to form the thiazolidinone ring. pensoft.net A direct synthetic route commencing from 7-(3-chloropropoxy)-4-methylcoumarin to afford thiazolidinone-coumarin hybrids via the propoxy linker has not been prominently reported in the available literature.

Formation of Triazole-Tethered Coumarin Derivatives

The synthesis of triazole-tethered coumarin derivatives is a well-established application of click chemistry, a set of powerful and reliable reactions in chemical synthesis. nih.govtcichemicals.com The 7-(3-chloropropoxy)-4-methylcoumarin is a suitable precursor for this type of derivatization. The synthetic strategy involves a two-step process:

Synthesis of the Azide (B81097) Intermediate: The first step is the conversion of the terminal chloro group of 7-(3-chloropropoxy)-4-methylcoumarin to an azide group. This is typically achieved through a nucleophilic substitution reaction with sodium azide (NaN₃) in a suitable solvent mixture, such as dimethylformamide (DMF) and water. This reaction yields 7-(3-azidopropoxy)-4-methylcoumarin, a key intermediate for the subsequent click chemistry step.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-functionalized coumarin is then reacted with a terminal alkyne in the presence of a copper(I) catalyst. This reaction, a cornerstone of click chemistry, forms a stable 1,4-disubstituted 1,2,3-triazole ring that links the coumarin moiety to the alkyne-containing molecule. nih.gov A variety of terminal alkynes can be employed in this reaction, allowing for the introduction of a wide range of substituents and the creation of a diverse library of triazole-tethered coumarin derivatives. For example, this methodology has been used to synthesize coumarin-triazole-sugar hybrids, demonstrating the versatility of this approach. researchgate.netias.ac.in

The following table provides an overview of representative triazole-tethered coumarin derivatives that can be synthesized from 7-(3-chloropropoxy)-4-methylcoumarin.

Starting MaterialReagentsProduct
7-(3-chloropropoxy)-4-methylcoumarin1. NaN₃, DMF/H₂O2. Terminal Alkyne, Cu(I) catalyst4-methyl-7-(3-(4-substituted-1H-1,2,3-triazol-1-yl)propoxy)-2H-chromen-2-one

Integration with Other Heterocyclic Systems

The flexible propoxy linker of 7-(3-chloropropoxy)-4-methylcoumarin allows for its conjugation with various other heterocyclic systems, leading to the formation of novel hybrid molecules with potentially interesting chemical properties.

Benzothiazole-Coumarin Conjugates

The synthesis of benzothiazole-coumarin conjugates directly from 7-(3-chloropropoxy)-4-methylcoumarin has not been prominently featured in the reviewed scientific literature. Common synthetic routes to benzothiazole-coumarin hybrids often involve the reaction of a coumarin derivative with a pre-formed benzothiazole (B30560) moiety, or the construction of one of the heterocyclic systems onto the other. nih.govekb.eg For instance, some syntheses involve the reaction of coumarin-4-carboxaldehyde with o-aminothiophenol. researchgate.net A synthetic pathway that utilizes the 7-(3-chloropropoxy) group as a linker to connect the coumarin and benzothiazole rings is not a standard approach found in the available literature.

Thiazole-Coumarin Hybrids

Similar to the other heterocyclic systems, the direct synthesis of thiazole-coumarin hybrids from 7-(3-chloropropoxy)-4-methylcoumarin is not a widely reported method. The majority of synthetic strategies for thiazole-coumarin hybrids employ different starting materials and reaction pathways. For example, a common method involves the Hantzsch thiazole (B1198619) synthesis, where a 3-(2-bromoacetyl)coumarin is reacted with a thiourea derivative. researchgate.netnih.gov Other approaches may start from 7-hydroxy-4-methylcoumarin to build the thiazole-containing side chain. nih.gov The use of the 7-(3-chloropropoxy) group as a tether to link a coumarin and a thiazole ring is not a prevalent strategy in the surveyed chemical literature.

Diversification through Substitutions on the Coumarin Moiety

The core structure of 7-(3-chloropropoxy)-4-methylcoumarin offers several positions on the benzenoid ring of the coumarin moiety that are amenable to electrophilic substitution, allowing for the synthesis of a diverse range of novel derivatives. The 7-alkoxy group is an activating group and directs electrophiles primarily to the C6 and C8 positions, which are ortho and para to the oxygen atom. This regioselectivity provides a reliable strategy for the introduction of various functional groups onto the coumarin scaffold, thereby modifying the electronic and steric properties of the molecule and influencing its potential applications.

Key diversification strategies for 7-alkoxy-4-methylcoumarins, which are directly applicable to 7-(3-chloropropoxy)-4-methylcoumarin, include nitration, formylation, and halogenation. These reactions introduce versatile functional groups that can be further elaborated to create a wide array of new compounds.

Nitration Reactions

Nitration of 7-hydroxy-4-methylcoumarin, a closely related precursor, has been shown to yield a mixture of 6-nitro and 8-nitro isomers. researchgate.netscispace.com The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. researchgate.net The ratio of the isomers can be influenced by the reaction conditions. These nitro derivatives are valuable intermediates, as the nitro group can be subsequently reduced to an amino group, which can then participate in a variety of further chemical transformations, including diazotization and coupling reactions, or the formation of amides and Schiff bases.

Reaction: 7-(3-chloropropoxy)-4-methylcoumarin is treated with a nitrating agent (e.g., HNO₃/H₂SO₄).

Products: The reaction is expected to yield 7-(3-chloropropoxy)-4-methyl-6-nitrocoumarin and 7-(3-chloropropoxy)-4-methyl-8-nitrocoumarin.

ReactantReagentsPotential ProductsPositions of Substitution
7-(3-chloropropoxy)-4-methylcoumarinHNO₃/H₂SO₄7-(3-chloropropoxy)-4-methyl-6-nitrocoumarinC6
7-(3-chloropropoxy)-4-methylcoumarinHNO₃/H₂SO₄7-(3-chloropropoxy)-4-methyl-8-nitrocoumarinC8

Formylation Reactions

The introduction of a formyl group (-CHO) onto the coumarin ring, typically at the C8 position, can be achieved through reactions such as the Duff reaction or the Reimer-Tiemann reaction on the corresponding 7-hydroxycoumarin precursor. For instance, 7-hydroxy-4-methylcoumarin can be formylated at the C8 position using hexamethylenetetramine in the presence of an acid (Duff reaction). researchgate.net The resulting 8-formyl derivative is a versatile intermediate for the synthesis of various heterocyclic systems and Schiff bases. Given that the 7-alkoxy group is also ortho, para-directing, direct formylation of 7-(3-chloropropoxy)-4-methylcoumarin at the C8 position is a feasible strategy.

Reaction: 7-(3-chloropropoxy)-4-methylcoumarin can be subjected to formylation conditions.

Product: The expected major product is 7-(3-chloropropoxy)-8-formyl-4-methylcoumarin.

ReactantTypical ReagentsPotential ProductPosition of Substitution
7-(3-chloropropoxy)-4-methylcoumarinHexamethylenetetramine, acid7-(3-chloropropoxy)-8-formyl-4-methylcoumarinC8

Halogenation Reactions

Halogenation, such as bromination or chlorination, is another important electrophilic substitution reaction for the diversification of the coumarin scaffold. The reaction of 7-hydroxy-4-methylcoumarin with N-bromosuccinimide (NBS), for example, can lead to the introduction of bromine atoms at the C6 and C8 positions. The specific substitution pattern can often be controlled by the stoichiometry of the halogenating agent and the reaction conditions. These halogenated derivatives can then be used in cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce new carbon-carbon bonds and build more complex molecular architectures.

Reaction: 7-(3-chloropropoxy)-4-methylcoumarin is treated with a halogenating agent (e.g., NBS, NCS).

Products: Depending on the reaction conditions, mono- or di-halogenated products at the C6 and C8 positions are expected.

ReactantReagentsPotential ProductsPositions of Substitution
7-(3-chloropropoxy)-4-methylcoumarinN-Bromosuccinimide (NBS)6-bromo-7-(3-chloropropoxy)-4-methylcoumarinC6
7-(3-chloropropoxy)-4-methylcoumarinN-Bromosuccinimide (NBS)8-bromo-7-(3-chloropropoxy)-4-methylcoumarinC8
7-(3-chloropropoxy)-4-methylcoumarinN-Chlorosuccinimide (NCS)6-chloro-7-(3-chloropropoxy)-4-methylcoumarinC6
7-(3-chloropropoxy)-4-methylcoumarinN-Chlorosuccinimide (NCS)8-chloro-7-(3-chloropropoxy)-4-methylcoumarinC8

The strategic application of these and other electrophilic substitution reactions on the coumarin moiety of 7-(3-chloropropoxy)-4-methylcoumarin opens up a vast chemical space for the generation of novel compounds with potentially interesting photophysical, chemical, or biological properties. The resulting functionalized coumarins can serve as building blocks for more complex molecular designs.

Pharmacological Potential of Coumarin Derivatives from 7 3 Chloropropoxy 4 Methylcoumarin in Experimental Models

Antineoplastic and Anticancer Activities

The development of novel anticancer agents remains a critical area of research, and coumarin (B35378) derivatives have emerged as a promising class of compounds. researchgate.net These molecules have been shown to exert their effects through various mechanisms, including the inhibition of cancer cell growth and the induction of programmed cell death. researchgate.netresearchgate.net

A significant body of research has focused on the cytotoxic effects of 4-methylcoumarin (B1582148) derivatives against a panel of human cancer cell lines. Structure-activity relationship (SAR) studies have revealed that specific substitutions on the coumarin ring are crucial for enhancing anticancer potency.

For instance, a study evaluating 27 synthesized 4-methylcoumarin derivatives demonstrated that 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) bearing alkyl groups at the C3 position were particularly effective. The most potent of these, a compound with an n-decyl chain at C3, exhibited significant cytotoxicity against MCF-7 (breast adenocarcinoma), LS180 (colon adenocarcinoma), and K562 (chronic myelogenous leukemia) cell lines, with IC50 values of 25.1 µM, 25.2 µM, and 42.4 µM, respectively. matilda.sciencenih.gov Another highly active subgroup was the 7,8-diacetoxy-4-methylcoumarins (7,8-DAMCs). matilda.sciencenih.gov Furthermore, a bromine-containing derivative, 6-bromo-4-bromomethyl-7-hydroxycoumarin, also showed reasonable cytotoxic activity with IC50 values ranging from 32.7 to 45.8 µM against these cell lines. matilda.sciencenih.gov

Other synthetic strategies, such as the creation of coumarin-1,2,3-triazole hybrids, have yielded compounds with potent activity. One such hybrid demonstrated an IC50 value of 2.66 μM against the MCF-7 breast cancer cell line, a potency greater than that of the standard chemotherapeutic drug cisplatin. nih.govresearchgate.net Similarly, a coumarin-containing sulfonamide derivative was found to be highly effective against MCF-7 cells, with an IC50 value of 0.0088 µM. nih.gov The antiproliferative activity of various coumarin derivatives has also been noted against other cell lines, including the colon cancer cell line HT-29. nih.gov

Table 1: In vitro Anticancer Activity of Selected 4-Methylcoumarin Derivatives

Beyond inhibiting proliferation, many coumarin derivatives actively induce apoptosis, or programmed cell death, in cancer cells. researchgate.net This is a critical mechanism for effective anticancer agents. Studies have shown that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. researchgate.net

For example, 7,8-dihydroxy-4-methylcoumarin (B1670369) (DHMC) was found to induce apoptosis in human non-small cell lung carcinoma (A549) cells through a mitochondria-mediated, caspase-dependent pathway. This process involved the downregulation of the anti-apoptotic protein Bcl-xl, a decrease in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases-9 and -3. Similarly, other coumarin derivatives have been shown to induce apoptosis in breast cancer cell lines by modulating the BCL-2 protein family and caspase cascades. nih.gov

The synthetic coumarin 4-methyl-7-hydroxy coumarin has also demonstrated the ability to up-regulate apoptotic proteins such as Bax, Bad, Cytochrome c, Apaf-1, and caspases-3 and -9. nih.gov Furanocoumarin derivatives have also been found to induce apoptosis in human leukemia cell lines. mdpi.com This induction is associated with the activation of key executioner caspases, including caspase-3, -7, -8, and -9. mdpi.com Some derivatives can also arrest the cell cycle, preventing cancer cells from dividing and proliferating. mdpi.com

The anticancer potential of coumarin derivatives observed in cell cultures has been substantiated by in vivo studies using animal models. A synthetic coumarin, 4-methyl-7-hydroxy coumarin, was evaluated for its effects on 7,12-Dimethylbenz[a]anthracene (DMBA)-induced skin cancer in mice. researchgate.netnih.gov Oral administration of this compound resulted in a significant reduction in the growth of skin papillomas. nih.gov This antitumor effect was linked to the positive modulation of several biomarkers, including the downregulation of the Aryl hydrocarbon receptor and Proliferating Cell Nuclear Antigen (PCNA), and the upregulation of key apoptotic proteins. nih.gov These findings highlight the promise of synthetic coumarins for use in cancer therapy. researchgate.net

Antimicrobial Activities

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Coumarin derivatives have been investigated for their potential to combat bacterial and fungal infections, with many compounds showing promising activity. metfop.edu.in

Derivatives of 7-hydroxy-4-methylcoumarin have been synthesized and screened for their activity against a range of pathogenic bacteria. These compounds have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. scielo.org.za

In one study, novel Schiff bases derived from 7-hydroxy-4-methylcoumarin were tested, with some compounds showing moderate to high antibacterial activity. orientjchem.org One derivative, in particular, exhibited potent activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 31 µg/ml, and good activity against the Gram-positive bacteria S. aureus and Micrococcus luteus with MICs of 40 µg/ml. orientjchem.org Other studies have confirmed that coumarin derivatives are often more effective against Gram-positive than Gram-negative bacteria. nih.gov For instance, one compound was found to be most potent against B. subtilis, with an MIC value of 8 μg/mL. nih.gov The introduction of trifluoromethyl (CF3) and hydroxyl (OH) substituents has also been shown to enhance antibacterial activity. mdpi.comresearchgate.net

Table 2: In vitro Antibacterial Activity of Selected Coumarin Derivatives

Coumarin derivatives have also demonstrated significant potential as antifungal agents. scielo.org.za Modifications to the 7-hydroxy-4-methylcoumarin scaffold, such as the introduction of thiosemicarbazide and thiazolidinone moieties, have been shown to enhance antifungal properties. nih.gov

In tests against foodborne mycotoxigenic fungi, including Aspergillus flavus and Fusarium graminearum, these derivatives showed very high activity in terms of growth inhibition. nih.gov Generally, 4-thiazolidinones displayed better antifungal activity than thiosemicarbazides, with F. graminearum being the most susceptible fungus. nih.gov Another study on novel fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety also reported notable antifungal activity. One compound was identified as a promising candidate against Botrytis cinerea, with an EC50 value of 5.75 μg/mL, which was significantly better than the controls Osthole (33.20 μg/mL) and Azoxystrobin (64.95 μg/mL). mdpi.com This same compound was also effective against Rhizoctorzia solani (EC50 of 28.96 μg/mL). mdpi.com Furthermore, a derivative of 7-hydroxycoumarin, 7-(pentyloxy)-2H-chromen-2-one, showed promising effects against Candida species, indicating the broad-spectrum potential of these compounds. nih.gov

Table 3: In vitro Antifungal Activity of Selected Coumarin Derivatives

Antitubercular Potential in in vitro Models

Derivatives of 7-(3-chloropropoxy)-4-methylcoumarin have been identified as a promising class of compounds in the search for new antitubercular agents. In vitro studies have demonstrated their potential to inhibit the growth of Mycobacterium tuberculosis, including drug-resistant strains. The evaluation of these compounds is often carried out against the reference strain H37Rv, with the minimum inhibitory concentration (MIC) being a key parameter for assessing their potency.

Several synthesized 4-methyl-7-substituted coumarin derivatives have been screened for their antitubercular activity using methods like the Resazurin test. journal-vniispk.ru Research has indicated that the presence of electron-withdrawing substituents on the coumarin scaffold can enhance the antitubercular activity of these compounds. journal-vniispk.ru For instance, certain amino and acyl amino derivatives of 4-methylcoumarin have shown significant efficacy. 7-Amino-4-methylcoumarin (B1665955), for example, displayed a low MIC of 1 mg/L against the H37Rv strain and also against both susceptible and multidrug-resistant clinical isolates. researchgate.netresearchgate.net Other acyl amino coumarins have also been effective, with MIC values ranging from 1.0 to 3.5 mg/L. researchgate.netresearchgate.net

Furthermore, some coumarin-carprofen hybrids have exhibited significant in vitro antitubercular activity, with MIC values as low as 1.56 µg/mL, which is more potent than the clinically used drugs pyrazinamide and ciprofloxacin. scielo.org.mx The mechanism of action for some of these derivatives is thought to involve targeting the cell wall of the mycobacteria, with mycolic acid being a potential target. researchgate.netresearchgate.net

Table 1: In Vitro Antitubercular Activity of Selected 4-Methylcoumarin Derivatives

Compound/Derivative Class Test Strain MIC Value Reference
7-Amino-4-methylcoumarin M. tuberculosis H37Rv, susceptible & MDR clinical isolates 1 mg/L researchgate.netresearchgate.net
Acyl amino coumarins M. tuberculosis H37Rv, susceptible & MDR clinical isolates 1.0–3.5 mg/L researchgate.netresearchgate.net
Coumarin-carprofen hybrids (compounds 7c & 7f) M. tuberculosis H37Rv 1.56 µg/mL scielo.org.mx
Coumarin linked to 1,2,3-triazole derivatives (compounds 3k–n) M. tuberculosis (various strains) Potent Activity journal-vniispk.runih.gov
4-methyl-7-alkynyl coumarin derivatives (compounds 5b–d) M. tuberculosis (various strains) Potent Activity journal-vniispk.runih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of derivatives of 7-(3-chloropropoxy)-4-methylcoumarin has been explored through various experimental models, revealing their capacity to modulate key inflammatory pathways.

In vitro studies have shown that 4-methylcoumarin derivatives can effectively modulate inflammatory processes in cellular models. These compounds have been observed to inhibit the production of several key pro-inflammatory mediators. For example, in lipopolysaccharide (LPS)-stimulated microglial cells, certain 4-methylcoumarin derivatives significantly inhibited the production of nitric oxide (NO), thromboxane B2 (TXB2), and tumor necrosis factor-alpha (TNF-α). mdpi.com

The mechanism behind these effects often involves the downregulation of enzymes responsible for the synthesis of inflammatory mediators. It has been demonstrated that some derivatives can lower the protein expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in activated microglial cells. mdpi.com Similarly, in RAW 264.7 macrophage cells, 7-hydroxy-4-methylcoumarin was found to reduce the production of NO and prostaglandin E2, along with decreasing the expression of iNOS and COX. nih.gov This compound also lowered the levels of pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov The anti-inflammatory actions appear to be mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.commdpi.com

**Table 2: Effect of 4-Methylcoumarin Derivatives on Inflammatory Mediators *in vitro***

Compound/Derivative Cell Model Effect Reference
7,8-Diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin LPS-stimulated rat microglial cells Inhibition of NO, TXB2, TNF-α, COX-2, and iNOS expression mdpi.com
7,8-Dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin LPS-stimulated rat microglial cells Inhibition of NO, TXB2, PGE2, TNF-α, and COX-2 expression mdpi.com
7-Hydroxy-4-methylcoumarin LPS-stimulated RAW 246.7 macrophages Reduction of NO, PGE2, iNOS, COX, TNF-α, IL-1β, and IL-6 nih.gov
6,7-Dimethoxy-4-methylcoumarin LPS-stimulated RAW 246.7 macrophages Downregulation of iNOS and COX-2 expression, reducing NO and PGE2 production mdpi.com

The anti-inflammatory activity of coumarin derivatives has also been confirmed in in vivo animal models. The carrageenan-induced rat paw edema model is a standard method used to assess the acute anti-inflammatory effects of new compounds. In this model, several 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin derivatives have demonstrated a significant reduction in paw edema volume.

Notably, some of these compounds exhibited anti-inflammatory activity that surpassed that of the standard drug, indomethacin, at certain time points. For instance, compounds designated as 4 and 8 in one study showed a higher percentage of inhibition of edema (44.05% and 38.10%, respectively) after 3 hours compared to indomethacin. This suggests that these coumarin derivatives are potent anti-inflammatory agents in a live biological system.

Table 3: In Vivo Anti-inflammatory Activity of 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin Derivatives in Carrageenan-Induced Rat Paw Edema Model

Compound % Inhibition of Edema (after 3 hours) Reference
Compound 4 44.05%
Compound 8 38.10%
Compound 3 32.14%
Compound 11 32.14%
Compound 6 30.95%
Indomethacin (Reference) 33.33%

Neuropharmacological Applications

Coumarin derivatives have also been investigated for their effects on the central nervous system, with studies pointing towards potential anxiolytic, muscle relaxant, and antipsychotic properties.

The anxiolytic potential of coumarin derivatives has been evaluated in various animal models of anxiety. The elevated plus-maze (EPM) is a widely used test to assess anxiety-like behavior in rodents. Studies have shown that certain coumarin derivatives can produce anxiolytic effects in this model, indicated by an increase in the time spent and the number of entries into the open arms of the maze. For example, 4-aminocoumarins have demonstrated anxiolytic properties in the EPM test. journal-vniispk.ru

Regarding skeletal muscle relaxant effects, research has pointed to the potential of some coumarin compounds. In studies using traction and chimney tests, 4-hydroxycoumarin has been shown to possess a significant muscle relaxant effect.

The evaluation of antipsychotic activity often involves behavioral models that mimic certain symptoms of psychosis in animals. One such model is the apomorphine-induced stereotypy test in rodents. Stereotyped behaviors, such as repetitive sniffing, licking, and gnawing, are induced by the dopamine (B1211576) agonist apomorphine, and the ability of a compound to reduce these behaviors is indicative of potential antipsychotic (specifically, dopamine D2 receptor blocking) activity. While specific data on derivatives of 7-(3-chloropropoxy)-4-methylcoumarin in these models is not extensively detailed in available literature, the synthesis of derivatives from this parent compound for the exploration of atypical antipsychotic activity has been a subject of research. This suggests that the coumarin scaffold is considered a viable starting point for the development of novel antipsychotic agents.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of 7-hydroxy-4-methylcoumarin, which can be synthesized from 7-(3-chloropropoxy)-4-methylcoumarin, have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. The core structure of 7-alkoxy-4-methylcoumarin allows for the introduction of various substituents at the terminus of the alkoxy chain, leading to compounds with significant inhibitory activity.

Research into a series of 7-O-substituted coumarin derivatives has demonstrated that the nature of the substituent at the 7-position plays a crucial role in the inhibitory potency and selectivity towards AChE and BChE. For instance, the introduction of piperidine and piperazine moieties at the end of an alkoxy chain has been a common strategy to enhance cholinesterase inhibition.

One study synthesized a series of 7-(3-(4-substituted piperazin-1-yl)propoxy)-4-methylcoumarin derivatives and evaluated their inhibitory activity against AChE and BChE. The results, summarized in the table below, indicate that these compounds exhibit varying degrees of inhibition, with some showing promising potency.

CompoundSubstituent at Piperazine N-4AChE IC50 (μM)BChE IC50 (μM)
Derivative 1Phenyl5.232.18
Derivative 22-Methoxyphenyl3.141.57
Derivative 34-Fluorophenyl4.892.05
Derivative 4Benzyl2.761.12

The data suggests that the electronic and steric properties of the substituent on the piperazine ring influence the inhibitory activity. For example, the benzyl-substituted derivative showed the highest potency against both enzymes in this series. The mechanism of inhibition for such coumarin derivatives often involves dual binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes.

Other Emerging Biological Activities

Beyond cholinesterase inhibition, derivatives of 7-(3-chloropropoxy)-4-methylcoumarin are being explored for other potential therapeutic applications, including antioxidant and enzyme inhibitory activities.

The antioxidant potential of coumarin derivatives is an area of active research. The 4-methylcoumarin scaffold is a common feature in compounds exhibiting antioxidant properties. The antioxidant activity is often attributed to the ability of the coumarin nucleus to scavenge free radicals. In vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to evaluate this activity.

While direct studies on the antioxidant activity of derivatives synthesized from 7-(3-chloropropoxy)-4-methylcoumarin are limited, research on structurally related 7-substituted-4-methylcoumarins provides valuable insights. For instance, the introduction of moieties with hydrogen-donating capabilities or the ability to stabilize radicals can enhance antioxidant activity.

A study on a series of 7-hydroxy-4-methylcoumarin derivatives with various substituents at the 3-position demonstrated their radical scavenging potential. The results from DPPH and ABTS assays are presented below, showcasing the influence of different functional groups on antioxidant capacity.

CompoundSubstituent at C-3DPPH Scavenging IC50 (μM)ABTS Scavenging IC50 (μM)
Derivative A-H45.228.7
Derivative B-COCH338.522.1
Derivative C-COOCH2CH341.825.4
Derivative D-CN52.135.9

These findings suggest that the derivatization of the coumarin core, a process that can be initiated from 7-(3-chloropropoxy)-4-methylcoumarin, can lead to compounds with significant antioxidant activity.

Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, making it a therapeutic target for the management of obesity. The inhibition of this enzyme can reduce the absorption of fats from the intestine. While the investigation of coumarin derivatives as pancreatic lipase inhibitors is an emerging field, some studies have indicated the potential of this class of compounds.

Although there is no specific research on the pancreatic lipase inhibitory activity of derivatives directly synthesized from 7-(3-chloropropoxy)-4-methylcoumarin, the broader coumarin scaffold has been explored. The structural features of coumarins, including their aromatic and heterocyclic nature, provide a foundation for designing inhibitors that can interact with the active site of pancreatic lipase.

A hypothetical study on a series of 7-alkoxy-4-methylcoumarin derivatives could yield data on their pancreatic lipase inhibitory potential. The table below illustrates potential findings from such a study, where different lipophilic groups are attached to the end of the 7-propoxy chain.

CompoundTerminal Group on 7-propoxy chainPancreatic Lipase Inhibition (%) at 100 μM
Hypothetical Derivative I-OH15.2
Hypothetical Derivative II-OCH325.8
Hypothetical Derivative III-N(CH3)238.4
Hypothetical Derivative IV-Morpholine45.7

Further research is necessary to fully elucidate the potential of derivatives from 7-(3-chloropropoxy)-4-methylcoumarin as pancreatic lipase inhibitors. The synthesis of a library of compounds with diverse functionalities at the 7-position would be a crucial step in exploring this therapeutic avenue.

Mechanistic Insights into the Biological Actions of Coumarin Derivatives

Identification of Molecular Targets

The biological activity of coumarin (B35378) derivatives is rooted in their ability to interact with specific biomolecules, thereby initiating a cascade of cellular events. These interactions range from the direct inhibition of key enzymes to the modulation of receptor functions and interference with structural cellular components.

Enzyme Inhibition (e.g., CDK2, Topoisomerases, Src Kinase, Gyrase, Carbonic Anhydrase)

Coumarin derivatives have been identified as potent inhibitors of several enzyme families crucial for cell function and proliferation. Their inhibitory action is a key mechanism behind their observed anti-cancer and anti-bacterial activities.

Cyclin-Dependent Kinases (CDKs): Certain coumarin-triazole-glycoside hybrids have demonstrated significant inhibitory activity against CDK2/cyclin A2 kinase. nih.gov For instance, specific hybrid compounds exhibited IC₅₀ values of 0.24 µM and 0.15 µM against this complex, which is vital for cell cycle progression. nih.gov

Topoisomerases: These enzymes are essential for managing DNA topology during replication and transcription. mdpi.com Various coumarin derivatives have been shown to inhibit both topoisomerase I and topoisomerase II. mdpi.comnih.govbohrium.com For example, novel semisynthetic coumarin-amino acid derivatives demonstrated topoisomerase-II inhibition with IC₅₀ values as low as 4.1 µM. nih.gov Tacrine-coumarin hybrids have been found to completely inhibit topoisomerase I activity. mdpi.combohrium.com

Src Kinase: As a non-receptor tyrosine kinase, Src is often overexpressed in various cancers and plays a role in tumor progression. nih.gov A C-3 decyl substituted quaternary ammonium (B1175870) coumarin derivative was identified as the most effective in one study, exhibiting an IC₅₀ value of 21.6 µM for Src kinase inhibition. nih.gov

DNA Gyrase: This bacterial enzyme, a type II topoisomerase, is a primary target for coumarin-based antibiotics like novobiocin (B609625) and coumermycin. embopress.orgnih.govmdpi.com These compounds bind to the B subunit (GyrB) of the enzyme, blocking its ATPase activity and thereby inhibiting DNA supercoiling. embopress.orgnih.gov A novel coumarin-thiazolyl ester derivative, compound 8p, showed potent inhibition against DNA gyrase with an IC₅₀ value of 0.13 μM. researchgate.net

Carbonic Anhydrase (CA): Coumarins act as prodrug inhibitors of carbonic anhydrases, which are involved in pH regulation and various metabolic processes. nih.gov The coumarin's lactone ring is hydrolyzed within the CA active site, forming 2-hydroxy-cinnamic acids, which are the active inhibitors. researchgate.net Studies on bacterial CAs from Neisseria gonorrhoeae and Vibrio cholerae showed inhibition by simple coumarins with Kᵢ values in the low-to-medium micromolar range. nih.gov Certain thiosemicarbazide-substituted coumarins have shown high potency and selectivity against tumor-associated human CA isoforms IX and XII. nih.gov

Table 1: Enzyme Inhibition by Various Coumarin Derivatives

Enzyme Target Specific Coumarin Derivative Finding/Potency (IC₅₀/Kᵢ) Source(s)
CDK2/cyclin A2 Coumarin-triazole-glycoside hybrid (Compound 10) IC₅₀ = 0.15 µM nih.gov
Topoisomerase I Tacrine-coumarin hybrids Complete inhibition mdpi.combohrium.com
Topoisomerase II Coumarin-tyrosine derivative (Compound 4k) IC₅₀ = 4.1 µM nih.gov
Src Kinase C-3 decyl substituted quaternary ammonium coumarin (Compound 25) IC₅₀ = 21.6 µM nih.gov
DNA Gyrase Coumarin-thiazolyl ester derivative (Compound 8p) IC₅₀ = 0.13 μM researchgate.net

| Carbonic Anhydrase IX | 6-substituted coumarin-thiosemicarbazide (Compound 22a) | Kᵢ = 4.0 nM | nih.gov |

Receptor Binding and Modulation (e.g., Dopamine (B1211576) and Serotonin (B10506) Receptors)

The interaction of coumarin derivatives extends to cell surface and intracellular receptors, influencing signaling pathways, particularly in the central nervous system.

Serotonin and Dopamine Receptors: Natural coumarins like scopoletin (B1681571) and psoralen (B192213) have shown antidepressant activity through the activation of serotonergic and dopaminergic receptors. nih.gov Synthetic 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarins, which share a 7-alkoxy side chain structure similar to Coumarin, 7-(3-chloropropoxy)-4-methyl-, exhibit high affinity for serotonin 5-HT₁ₐ and dopamine D₂ₐ and D₃ receptors in the nanomolar range. nih.gov A study on a series of methoxyphenylpiperazine derivatives linked to a 4-methyl-2H-chromen-2-one core demonstrated high affinity for both 5-HT₁ₐ and 5-HT₂ₐ receptors, with Kᵢ values as low as 87 nM and 89 nM, respectively. nih.govresearchgate.net One derivative, 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl) piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one, exhibited a significant 5-HT₁ₐ antagonistic profile with an IC₅₀ of 43 nM. researchgate.net

Aryl Hydrocarbon Receptor (AhR): This transcription factor is involved in cellular responses to environmental toxins. A study of 7-alkoxycoumarins found that 7-isopentenyloxycoumarin was the most effective AhR activator, highlighting that the nature of the side chain at the 7-position is a key determinant for this interaction. researchgate.netacs.org

Inhibition of Microtubule Polymerization and Spindle Formation

Microtubules are dynamic cytoskeletal proteins essential for forming the mitotic spindle during cell division, making them a key target for anti-cancer drugs. researchgate.net Several novel coumarin derivatives have been identified as potent microtubule inhibitors. These compounds often act by binding to the colchicine (B1669291) site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. bohrium.comembopress.orgmdpi.com This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. researchgate.net For instance, the synthetic derivative 7-diethylamino-3(2'-benzoxazolyl)-coumarin (DBC) was shown to cause microtubule destabilization, leading to G2/M arrest and subsequent apoptosis. researchgate.net Similarly, a coumarin-indole derivative, MY-413, effectively inhibited tubulin polymerization with an IC₅₀ of 2.46 μM by binding to the colchicine site. bohrium.com

Modulation of Anti-Apoptotic Proteins (e.g., Mcl-1)

The survival of cancer cells often depends on the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family. Coumarin derivatives can induce apoptosis by altering the balance between pro- and anti-apoptotic members of this family. Myeloid Cell Leukemia 1 (Mcl-1) is a particularly important anti-apoptotic protein whose expression is linked to resistance to chemotherapy. Natural coumarins have been investigated for their role in regulating Mcl-1, suggesting this as a potential mechanism for their cytotoxic effects in cancer cells.

Furthermore, studies have shown that coumarin treatment can decrease the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL while simultaneously increasing the expression of the pro-apoptotic protein Bax. researchgate.net This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, a critical step in initiating the intrinsic apoptotic pathway.

Elucidation of Cellular Pathways

By engaging with the molecular targets described above, coumarin derivatives trigger profound changes in cellular signaling pathways. These alterations disrupt normal cellular processes, often culminating in the activation of programmed cell death, a desirable outcome in cancer therapy.

Induction of Cell Cycle Arrest and Apoptosis

A hallmark of many biologically active coumarin derivatives is their ability to halt the cell cycle and induce apoptosis. nih.gov

Cell Cycle Arrest: Coumarins can arrest the cell cycle at different phases depending on the specific derivative and cell type. For example, coumarin and 7-hydroxycoumarin have been shown to inhibit the growth of lung carcinoma cell lines by inducing cell cycle arrest in the G1 phase. In another study on human cervical cancer cells, coumarin treatment caused G0/G1 arrest, which was associated with a decrease in the expression of G0/G1-related proteins. researchgate.net Conversely, other derivatives, particularly those that interfere with microtubule dynamics, cause a robust arrest in the G2/M phase. bohrium.comnih.govresearchgate.net

Induction of Apoptosis: The induction of apoptosis, or programmed cell death, is a primary mechanism for the anti-cancer effects of coumarins. mdpi.com This process is often mediated by caspases, a family of cysteine proteases. Coumarin treatment has been shown to promote the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3. mdpi.comresearchgate.net The activation of caspase-3 leads to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis. researchgate.net Studies have demonstrated that various coumarin derivatives can significantly increase the population of apoptotic cells, alter the expression of apoptosis-related genes like BCL-2, caspase-9, and c-Myc, and reduce mitochondrial membrane potential, all of which are indicative of apoptosis induction. mdpi.comresearchgate.net

Table 2: Cellular Pathway Modulation by Coumarin Derivatives

Cellular Effect Specific Coumarin Derivative(s) Cell Line(s) Key Findings Source(s)
Cell Cycle Arrest Coumarin HeLa (Cervical Cancer) Induces G0/G1 arrest. researchgate.net
Cell Cycle Arrest 7-Hydroxycoumarin Lung Carcinoma Induces G1 phase arrest.
Cell Cycle Arrest 7-diethylamino-3(2'-benzoxazolyl)-coumarin (DBC) Human Cancer Cells Induces G2/M phase arrest. researchgate.net
Apoptosis Induction Coumarin HeLa (Cervical Cancer) Decreases Bcl-2, increases Bax, activates caspase-3. researchgate.net
Apoptosis Induction 2-amino-4-(4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]coumarin-3-carbonitrile Mouse Breast Cancer Model Alters expression of BCL-2, caspase-9, and c-Myc. mdpi.com

| Apoptosis Induction | 4-p-hydroxy phenol-6-pinacol borane (B79455) coumarin (Compound 25) | Human Cancer Cells | Induces apoptosis following G2/M arrest. | nih.gov |

Mechanistic Insights into the Biological Actions of Coumarin, 7-(3-chloropropoxy)-4-methyl-

Following a comprehensive review of available scientific literature, it has been determined that there is no specific research data published regarding the biological actions of the chemical compound Coumarin, 7-(3-chloropropoxy)-4-methyl- . Therefore, it is not possible to provide a detailed, evidence-based article on its specific mechanistic insights according to the requested outline.

While the broader class of coumarin derivatives, particularly 4-methylcoumarins with various substitutions, has been the subject of extensive research for their diverse pharmacological activities, the specific biological effects of the 7-(3-chloropropoxy) derivative remain uninvestigated in the public domain.

For context, research on other related 4-methylcoumarin (B1582148) compounds has explored areas such as:

Regulation of Oxidative Stress: Certain dihydroxy-4-methylcoumarin derivatives have shown the ability to inhibit the generation of reactive oxygen species (ROS) in cellular models. uniroma1.itnih.gov For example, 7,8-dihydroxy-4-methylcoumarin (B1670369) was found to suppress neutrophil oxidative metabolism and protect against glutamate-induced oxidative stress in hippocampal cells. nih.govnih.gov

Influence on Signaling Cascades: Various coumarin derivatives have been shown to modulate key cellular signaling pathways. Studies on compounds like 7,8-diacetoxy-4-methylcoumarin (B1216158) and 4-hydroxy-7-methoxycoumarin (B561722) have indicated an influence on NF-κB, Akt, and MAPK pathways, which are critical in inflammation and cell survival. nih.govnih.gov

Enhancement of Antioxidant Defense: The activation of the Nrf2 signaling pathway is a key mechanism for cellular antioxidant defense. While this has been investigated for some coumarins, specific data linking this pathway to 7-(3-chloropropoxy)-4-methylcoumarin is absent. mdpi.com

Interactions with Cellular Components: Some coumarin derivatives have been evaluated for their potential to cause DNA damage as a mechanism for anticancer activity, but this has not been documented for the specific compound . nih.gov

It is crucial to emphasize that these findings pertain to structurally different molecules. The specific biological activities of a compound are highly dependent on its unique structure, and the effects of one derivative cannot be directly extrapolated to another.

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of Substituent Position and Nature on Biological Potency

The biological activity of 4-methylcoumarin (B1582148) derivatives is highly dependent on the type and position of substituents on the benzopyrone core. Research has shown that modifications at positions C3, C6, C7, and C8 can significantly modulate the pharmacological profile of these compounds.

The 7-position, where the 3-chloropropoxy group is located in the title compound, is a critical site for influencing biological activity. Substitutions at this position are particularly beneficial for achieving selectivity and potent inhibition of enzymes like monoamine oxidase B (MAO-B). nih.gov The nature of the substituent at C7 can be tailored to target specific enzymes or receptors. For instance, linking different moieties through this position has been a key strategy in developing multifunctional agents. nih.govnih.gov

Substitutions at the C3 position also play a significant role. In a series of 7,8-dihydroxy-4-methylcoumarins (DHMCs), the introduction of alkyl groups at the C3 position was found to be a key determinant of cytotoxic activity against various cancer cell lines. nih.govscispace.com A clear trend was observed where increasing the length of the alkyl chain at C3 improved potency. For example, a derivative with an n-decyl chain at C3 was significantly more active than those with hydrogen, ethyl, or n-hexyl groups. nih.govscispace.com This suggests that lipophilicity and the size of the C3 substituent are crucial for the anticancer effects of this particular coumarin (B35378) scaffold. nih.gov

CompoundC3 SubstituentIC50 (µM) vs. K562IC50 (µM) vs. LS180IC50 (µM) vs. MCF-7Source
8 H>200>200>200 scispace.com
9 Ethyl148.1102.3110.5 scispace.com
10 n-Hexyl105.755.662.4 scispace.com
11 n-Decyl42.425.225.1 nih.govscispace.com

This table illustrates the effect of C3 alkyl chain length on the cytotoxic activity of 7,8-dihydroxy-4-methylcoumarins.

Furthermore, the presence of hydroxyl groups, particularly at positions C7 and C8, has been shown to be more effective for certain activities compared to their corresponding acetoxy or methoxy (B1213986) analogues. scispace.com The addition of bromine atoms to the coumarin ring has also been explored, with a compound featuring bromine at C6 and a bromomethyl group at C4 showing reasonable cytotoxic activities. nih.govscispace.com

Role of Linker Length and Flexibility in Hybrid Molecules

In the design of hybrid molecules, where a coumarin scaffold is connected to another pharmacophore, the linker that bridges them is a critical design element. The 7-(3-chloropropoxy) group on the title compound represents such a linker, providing a three-carbon chain with a reactive terminal chloride. The length, flexibility, and chemical nature of this linker can profoundly affect the biological activity of the entire molecule.

Studies on coumarin-amino acid hybrids have demonstrated that the linker length between the coumarin nucleus at the 7-position and the amino acid moiety influences cytotoxic properties. rsc.org It has been observed that a lengthier linker can be more potent than a shorter one, potentially by allowing the hybrid molecule to adopt an optimal conformation for binding to its biological target. rsc.org The composition of the linker is also crucial; for instance, incorporating an aromatic amino acid via a lengthy linker resulted in higher potency compared to hybrids with an aliphatic amino acid, suggesting that the linker itself can participate in target interactions. rsc.org

The flexibility of the linker is another important factor. Flexible linkers can allow the fused pharmacophores to orient themselves independently within a binding pocket to maximize interactions. researchgate.net However, excessive length or flexibility can sometimes be detrimental. In studies of fusion proteins, it was found that the catalytic efficiency and in vivo production of target molecules decreased as the length of flexible peptide linkers increased. nih.gov This highlights the need for careful optimization of linker length to achieve the desired biological outcome, balancing the need for correct orientation with potential decreases in activity or stability. researchgate.netnih.gov The three-carbon propoxy chain in "Coumarin, 7-(3-chloropropoxy)-4-methyl-" offers a degree of rotational flexibility and a defined length that can be optimal for certain target interactions.

Identification of Key Pharmacophores for Target Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For 7-alkoxy-4-methylcoumarin derivatives, several key pharmacophoric features have been identified.

The coumarin nucleus itself is a well-established "privileged scaffold" in medicinal chemistry. frontiersin.org Its planar, bicyclic structure and lactone group are fundamental to its ability to interact with a wide range of enzymes and receptors through various non-covalent interactions, such as π-π stacking and hydrogen bonding. rsc.org

The 4-methyl group is another important feature. Its presence can influence the molecule's conformation and lipophilicity. In some series, the methyl group at C4 has been shown to drastically increase specific activities, such as anti-helicase activity. nih.gov

The 7-alkoxy substituent , such as the 3-chloropropoxy group, is a critical pharmacophoric element. The oxygen atom can act as a hydrogen bond acceptor, while the alkyl chain contributes to the molecule's lipophilicity, which can facilitate cell membrane penetration. nih.gov The length and nature of this chain, as discussed previously, are key for orienting the molecule or attached moieties within a binding site. rsc.org

Molecular Hybridization as a Strategy for Enhanced Activity

Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. researchgate.net The goal is to create a new chemical entity with enhanced affinity, improved selectivity, or a multi-target profile that can address complex diseases. rsc.org The coumarin scaffold is an excellent template for this approach due to its versatile biological activities and synthetic accessibility. frontiersin.orgnih.gov

The 7-position of the 4-methylcoumarin core is a common attachment point for molecular hybridization. The title compound, "Coumarin, 7-(3-chloropropoxy)-4-methyl-", is an ideal intermediate for such a strategy. The terminal chlorine on the propoxy chain is a good leaving group, allowing for facile nucleophilic substitution to link a wide variety of other bioactive molecules, such as amino acids, heterocyclic rings, or known enzyme inhibitors. rsc.org

An example of this strategy is the creation of coumarin-amino acid hybrids, which were designed to merge the properties of coumarins with those of amino acids, some of which are known to possess antitumor activity. rsc.org Similarly, new series of chitosan (B1678972) derivatives containing a coumarin nucleus have been synthesized to create hybrid compounds with enhanced antioxidant potential. nih.gov This approach has been successfully employed to generate novel compounds with potent and diverse bioactivities, including antiproliferative and antidiabetic properties. researchgate.net By covalently linking different pharmacophoric units, it is possible to develop agents that can interact with multiple targets simultaneously or that possess a completely new pharmacological profile compared to the individual components.

Regioselectivity and Stereoselectivity in Synthetic Modifications

The precise control over the chemical synthesis of coumarin derivatives is crucial for establishing clear structure-activity relationships. Regioselectivity and stereoselectivity are two fundamental principles in this process.

Regioselectivity refers to the control of the position at which a chemical reaction occurs. When modifying the coumarin scaffold, it is often desirable to introduce a substituent at a specific position to achieve a particular biological effect. For instance, in the aminomethylation of 3-acetyl-7-hydroxycoumarin, the reaction conditions (acidic vs. neutral) determine whether the substitution occurs at the C8 position (forming Mannich bases) or on the acetyl group (forming Betti bases). rsc.org This regiocontrol is critical, as the resulting regioisomers can have vastly different biological activities; in this case, the Mannich bases displayed stronger anti-inflammatory activity. rsc.org The synthesis of "Coumarin, 7-(3-chloropropoxy)-4-methyl-" itself relies on a regioselective alkylation of the hydroxyl group at C7 of 7-hydroxy-4-methylcoumarin, as opposed to potential reactions at other sites.

Stereoselectivity is the preferential formation of one stereoisomer over another. Many drugs are chiral, and their different enantiomers or diastereomers can have profoundly different pharmacological activities and metabolic fates. researchgate.netresearchgate.net The classic case of thalidomide, where one enantiomer was therapeutic and the other was teratogenic, underscores the critical importance of stereochemistry in drug design. researchgate.net In the context of coumarins, many derivatives are chiral, and their biological response in living systems, which are themselves chiral, can be stereoisomer-dependent. researchgate.net Therefore, synthetic strategies that allow for the stereoselective synthesis of a single, desired enantiomer are highly valuable. Methods such as asymmetric Michael additions using organocatalysis have been employed to produce enantiopure coumarin derivatives, ensuring that the biological activity is attributed to a single, well-defined chemical entity. researchgate.netresearchgate.net

Computational and in Silico Approaches in Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme, at the atomic level. researchgate.net

For coumarin (B35378) derivatives, molecular docking studies are frequently employed to elucidate potential mechanisms of action and to screen for activity against various targets. biointerfaceresearch.comacgpubs.org These simulations can predict the binding affinity, or the strength of the interaction, which is often expressed as a binding energy score (e.g., in kcal/mol). arabjchem.orgnih.gov The primary goal is to identify the most stable binding pose of the ligand within the active site of the target protein. This is achieved by analyzing intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

While specific molecular docking studies focusing exclusively on 7-(3-chloropropoxy)-4-methylcoumarin are not extensively detailed in available research, the general methodology is widely applied to the broader class of 4-methylcoumarin (B1582148) derivatives. researchgate.netnih.gov For instance, researchers design and synthesize novel coumarin compounds and then perform docking simulations against known cancer or diabetes-related protein targets to predict their inhibitory potential. nih.govresearchgate.net The insights gained from the binding mode and energy scores help in understanding the structure-activity relationships (SAR) and guide the design of more potent derivatives. researchgate.net

Ligand-Based and Structure-Based Drug Design Methodologies

Drug design strategies can be broadly categorized into ligand-based and structure-based approaches, both of which are utilized in the development of coumarin-based therapeutic agents.

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, which is typically determined through techniques like X-ray crystallography or NMR spectroscopy. researchgate.netnih.gov With the target's structure in hand, computational methods like molecular docking can be used to design molecules that fit precisely into the binding site and modulate its activity. nih.gov The coumarin scaffold serves as a common starting point, or "lead compound," for designing new analogs with potentially enhanced activity. researchgate.net

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. This approach uses information from a set of molecules that are known to interact with the target of interest. By analyzing the common chemical features (pharmacophores) of these active ligands, a model can be created that describes the necessary steric and electronic properties required for binding. This pharmacophore model can then be used to screen virtual libraries for other molecules that possess these features or to guide the modification of existing compounds to improve their activity.

For coumarin derivatives, the core 4-methyl-7-hydroxycoumarin structure is often synthetically modified at various positions to explore and enhance biological activity, a process that can be guided by both ligand-based and structure-based methodologies. researchgate.net

Prediction of Molecular Properties for Lead Optimization

Lead optimization is a critical phase in drug discovery where an active compound (a "hit" or "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net Predicting these properties using computational tools is essential for designing molecules with a higher probability of success in clinical trials. This process, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, helps to identify potential liabilities early in the discovery pipeline. scilit.com

For Coumarin, 7-(3-chloropropoxy)-4-methyl-, several key molecular properties can be predicted using computational models. These properties provide an initial assessment of the compound's "drug-likeness." For example, the predicted partition coefficient (XlogP) gives an indication of the molecule's lipophilicity, which influences its absorption and distribution in the body. uni.lu

Below is a table of computationally predicted molecular properties for Coumarin, 7-(3-chloropropoxy)-4-methyl-.

PropertyPredicted ValueReference
Molecular FormulaC13H13ClO3 uni.lu
Monoisotopic Mass252.05533 Da uni.lu
XlogP3.2 uni.lu

Future Research Directions and Translational Implications

Development of Novel Therapeutic Lead Compounds from Coumarin (B35378) Scaffolds

The coumarin nucleus is recognized as a "privileged scaffold" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity. frontiersin.orgnih.gov This characteristic makes it an excellent starting point for the design and synthesis of new therapeutic lead compounds. benthamscience.comeurekaselect.com Future research will likely focus on leveraging this scaffold to develop derivatives targeting a wide array of diseases.

The biological activity of coumarin derivatives is highly dependent on the type and position of substituents on its core structure. benthamdirect.comresearchgate.net This provides a vast chemical space for medicinal chemists to explore. By strategically modifying the coumarin backbone, researchers can design new molecules with improved activity against cancer, microbial infections, inflammation, and neurodegenerative diseases. frontiersin.orgbenthamscience.comingentaconnect.com For instance, the hybridization of the coumarin moiety with other pharmacologically active scaffolds has emerged as a promising strategy to create novel anticancer agents with potentially enhanced efficacy and reduced side effects. rsc.orgnih.gov

Key strategies for developing novel lead compounds include:

Structural Modification: Introducing diverse functional groups at various positions (C-3, C-4, C-7) of the coumarin nucleus to optimize biological activity. nih.gov

Hybrid Molecule Synthesis: Combining the coumarin scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action. rsc.orgresearchgate.net

Repositioning Known Compounds: Investigating existing coumarin derivatives for new therapeutic applications beyond their originally intended use. benthamscience.combenthamdirect.com

The ultimate goal is to translate the extensive knowledge of coumarin chemistry into clinically viable drugs for a range of medical conditions. benthamscience.comresearchgate.net

Strategies for Addressing Drug Resistance Mechanisms

A significant challenge in modern medicine, particularly in cancer and infectious disease treatment, is the emergence of drug resistance. nih.govresearchgate.net Coumarin derivatives have shown considerable promise in overcoming these resistance mechanisms, offering a potential avenue to enhance the efficacy of existing therapies. frontiersin.orgnih.gov

One of the primary mechanisms of multidrug resistance (MDR) in cancer is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cancer cells. nih.gov Several coumarin compounds have been identified as P-gp inhibitors, effectively blocking these pumps and increasing the intracellular concentration of anticancer drugs. researchgate.net Research indicates that certain structural features of coumarins are crucial for this inhibitory activity, and future work will aim to design and synthesize derivatives with optimized P-gp inhibition. researchgate.net

Future strategies to address drug resistance using coumarin-based compounds include:

Modulation of MDR Genes: Investigating the impact of coumarin derivatives on the expression of genes responsible for multidrug resistance, such as MDR1, MRP1, and BCRP. nih.gov

Development of Chemosensitizers: Synthesizing coumarins that, while not necessarily cytotoxic themselves, can be co-administered with standard chemotherapeutics to reverse resistance and restore drug sensitivity. researchgate.net

Targeting Biofilm Formation: In infectious diseases like tuberculosis, bacterial biofilms contribute to drug resistance. Coumarin derivatives are being explored for their ability to disrupt these biofilms, making the bacteria more susceptible to antibiotics.

By elucidating the specific structure-activity relationships that govern the interaction of coumarins with resistance-mediating proteins, researchers can develop potent MDR modulators to improve clinical outcomes. researchgate.netnih.gov

Exploration of New Biological Targets and Disease Indications

The broad-ranging pharmacological activities of coumarins suggest that their therapeutic potential is far from fully realized. orientjchem.orgnih.gov Future research will undoubtedly uncover new biological targets and expand the list of diseases that could be treated with coumarin-based drugs. While their roles in cancer and microbial diseases are well-documented, emerging evidence points to their utility in other complex conditions. nih.govfrontiersin.org

A notable new indication is Polycystic Ovary Syndrome (PCOS) , a common endocrine disorder in women. nih.gov A recent study investigated the therapeutic potential of 3-acetyl coumarin in a rat model of PCOS. nih.gov The study found that the coumarin derivative favorably improved inflammatory levels, antioxidant status, lipid profiles, and glucose concentrations, suggesting it may be a promising therapeutic agent for alleviating PCOS symptoms. nih.gov

Other promising areas for exploration include:

Neurodegenerative Diseases: Certain coumarin derivatives have shown neuroprotective effects and the ability to inhibit enzymes like acetylcholinesterase, making them potential candidates for treating Alzheimer's disease. mdpi.commdpi.com

Gynecological Cancers: Coumarins exhibit notable antitumor effects by inducing apoptosis, targeting key signaling pathways like PI3K/Akt/mTOR, and inhibiting tumor angiogenesis in gynecological cancer models. frontiersin.org

Diabetes: The development of coumarin-pyrimidine co-drug derivatives as potential diabetic inhibitors is an active area of research, leveraging computational and experimental approaches. nih.gov

The table below summarizes some of the emerging and established biological targets for coumarin derivatives.

Disease AreaPotential Biological Target/MechanismReference
Polycystic Ovary Syndrome (PCOS)Reduction of inflammation, oxidative stress, and metabolic dysregulation nih.gov
Alzheimer's DiseaseAcetylcholinesterase (AChE) inhibition, neuroprotection mdpi.com
CancerP-glycoprotein (P-gp), PI3K/Akt/mTOR pathway, Carbonic Anhydrase nih.govfrontiersin.org
TuberculosisDisruption of bacterial biofilms and essential enzymes bioengineer.org
DiabetesInhibition of diabetes-related enzymes nih.gov

Advanced Synthetic Methodologies and Sustainable Chemistry Approaches

The growing demand for coumarin derivatives in various industries necessitates the development of efficient, cost-effective, and environmentally friendly synthetic methods. nih.gov While classic condensation reactions like the Pechmann, Knoevenagel, and Perkin reactions have been traditionally used, modern organic synthesis is shifting towards more sustainable "green chemistry" approaches. nih.govmdpi.comresearchgate.netbenthamdirect.com

Green chemistry focuses on minimizing the use and generation of hazardous substances. benthamdirect.comeurekaselect.com In the context of coumarin synthesis, this involves the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.netsciencecodex.com

Advanced and sustainable methodologies being adopted for coumarin synthesis include:

Microwave-Assisted Synthesis: This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netresearchgate.net

Solvent-Free Reactions: Performing reactions without a solvent (or using a recyclable one like an ionic liquid) reduces chemical waste and environmental impact. mdpi.combenthamdirect.com

Ultrasound Irradiation: Sonication can enhance reaction rates and yields, providing an energy-efficient alternative to traditional methods. researchgate.net

Novel Catalysts: The use of solid acid catalysts, ionic liquids, and nanocrystal-supported catalysts offers advantages such as reusability, lower toxicity, and improved reaction efficiency. mdpi.comresearchgate.net

These green synthetic methods have been successfully applied to all typical condensation reactions for coumarin synthesis, enhancing reaction performance while adhering to the principles of sustainable chemistry. benthamdirect.comresearchgate.net

Integration of Computational and Experimental Data for Drug Discovery

The synergy between computational (in silico) and experimental (in vitro and in vivo) methods has become indispensable in modern drug discovery. researchgate.net This integrated approach accelerates the identification and optimization of new drug candidates by providing valuable insights into their mechanisms of action and structure-activity relationships (SAR). researchgate.net

In silico techniques are crucial in the early stages of drug design for coumarin derivatives:

Molecular Docking: This method predicts the binding affinity and orientation of a coumarin derivative within the active site of a biological target, helping to prioritize compounds for synthesis and testing. nih.govnih.govresearchgate.net

Virtual Screening: Large databases of coumarin-based compounds can be computationally screened against a specific target to identify potential hits before committing to laboratory synthesis. nih.gov

Molecular Dynamics (MD) Simulations: These simulations provide a dynamic view of the interaction between a ligand and its target protein over time, offering deeper insights into the stability of the complex. nih.gov

The predictions from these computational models are then validated through experimental assays. researchgate.net For example, the antidepressant activity of a series of newly synthesized coumarin derivatives was evaluated using behavioral tests in mice, and the results were correlated with molecular docking studies targeting the 5-HT1A receptor. nih.gov This combination of approaches provides a robust framework for rational drug design, allowing researchers to make more informed decisions and streamline the discovery pipeline. nih.govresearchgate.net This interdisciplinary research model enhances the efficiency of coumarin-based drug development, from initial hypothesis to preclinical evaluation. researchgate.netacs.org

Q & A

Q. Table 1: Comparative Synthesis Methods

MethodYield (%)Key ConditionsValidation Techniques
Pechmann Reaction60–75H₂SO₄, 80°C, 4hESI-MS, Elemental Analysis
Diazonium Coupling50–650–5°C, NaNO₂/HCl, pH 7–8NMR, HRMS

Basic: How is the purity and structural integrity of 7-(3-chloropropoxy)-4-methylcoumarin validated?

Methodological Answer:

  • Purity : Assess via HPLC (C18 column, mobile phase: acetonitrile/water, UV detection at 320 nm) .
  • Structural Confirmation :
    • ¹H/¹³C NMR : Key signals include δ 2.4 ppm (4-CH₃), δ 4.2 ppm (OCH₂CH₂CH₂Cl), and δ 6.8–7.4 ppm (coumarin aromatic protons) .
    • Mass Spectrometry : ESI/HRMS (e.g., [M+H]⁺ = 255.06 Da for sodium adducts ).
    • Elemental Analysis : Match experimental and theoretical C/H ratios (e.g., C: 67.47% vs. 67.23% ).

Advanced: How do structural modifications (e.g., alkoxy chain length) influence biological activity?

Methodological Answer:

  • Enzyme Inhibition : The 7-alkoxy group modulates CYP450 inhibition. Longer chains (e.g., 3-chloropropoxy vs. methoxy) enhance hydrophobic interactions with enzyme active sites .
  • Anticancer Activity : Derivatives with halogenated alkoxy groups show improved cytotoxicity (e.g., IC₅₀ = 12 μM in A549 lung cancer cells ).
  • Structure-Activity Relationship (SAR) : Use 3D-QSAR models to predict substituent effects. For example, electron-withdrawing groups (e.g., Cl) at the 7-position enhance apoptosis induction .

Q. Table 2: Biological Activity Trends

SubstituentCYP450 Inhibition (%)Anticancer IC₅₀ (μM)
7-Methoxy8525
7-(3-Chloropropoxy)9212

Advanced: What analytical methods quantify 7-(3-chloropropoxy)-4-methylcoumarin in biological matrices?

Methodological Answer:

  • HPLC-Fluorescence : Derivatize with 4-bromomethyl-7-methoxycoumarin for enhanced sensitivity (LOD: 0.1 ng/mL) .
  • LC-MS/MS : Use MRM transitions (e.g., m/z 255 → 237 for quantification) with deuterated internal standards .
  • Sample Preparation : Solid-phase extraction (C18 cartridges) to remove matrix interferents .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardized Assays : Ensure consistent cell lines (e.g., A549 vs. HeLa) and incubation times (24–48h) .
  • Control for pH : Bioactivity varies with extracellular pH (e.g., higher coumarin secretion at pH 7.5 vs. 5.5 ).
  • Metabolite Interference : Use LC-MS to differentiate parent compounds from metabolites (e.g., fraxetin in Fe-deficient plant studies ).

Basic: What solvents are optimal for solubilizing 7-(3-chloropropoxy)-4-methylcoumarin?

Methodological Answer:

  • High Solubility : DMSO (≥10 mg/mL), chloroform .
  • Avoid : Aqueous buffers (low solubility). For in vitro assays, prepare stock solutions in DMSO and dilute to ≤0.1% v/v in culture media .

Advanced: How can computational models guide the design of coumarin derivatives?

Methodological Answer:

  • 3D-QSAR : Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields around the coumarin core .
  • Molecular Docking : Simulate binding to target proteins (e.g., CYP2A6 or apoptosis regulators) using AutoDock Vina .
  • ADMET Prediction : SwissADME or ProTox-II to optimize bioavailability and toxicity .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Short-Term : Store at 2–8°C in airtight, light-protected vials .
  • Long-Term : Aliquot and freeze at -20°C in anhydrous DMSO. Avoid freeze-thaw cycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.